molecular formula C6Br3N3O6 B14405753 1,3,5-Tribromo-2,4,6-trinitrobenzene CAS No. 83430-12-0

1,3,5-Tribromo-2,4,6-trinitrobenzene

Cat. No.: B14405753
CAS No.: 83430-12-0
M. Wt: 449.79 g/mol
InChI Key: OMSXTIDIERRLKZ-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-2,4,6-trinitrobenzene (TBTNB) is a halogenated nitroaromatic compound notable for its application in energetic materials. Structurally, it features three bromine atoms and three nitro groups symmetrically arranged on a benzene ring. Its utility extends to cocrystallization with primary explosives like diacetone diperoxide (DADP), enhancing stability and density while retaining sensitivity traits .

Properties

CAS No.

83430-12-0

Molecular Formula

C6Br3N3O6

Molecular Weight

449.79 g/mol

IUPAC Name

1,3,5-tribromo-2,4,6-trinitrobenzene

InChI

InChI=1S/C6Br3N3O6/c7-1-4(10(13)14)2(8)6(12(17)18)3(9)5(1)11(15)16

InChI Key

OMSXTIDIERRLKZ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Br)[N+](=O)[O-])Br)[N+](=O)[O-])Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tribromo-2,4,6-trinitrobenzene can be synthesized through the bromination of 1,3,5-trinitrobenzene. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the benzene ring .

Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tribromo-2,4,6-trinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,3,5-Tribromo-2,4,6-trinitrobenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,5-tribromo-2,4,6-trinitrobenzene involves its interaction with various molecular targets. The bromine and nitro groups play a crucial role in its reactivity. The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

1,3,5-Trichloro-2,4,6-trinitrobenzene (TCTNB)

  • Structure : Chlorine replaces bromine in TBTNB.
  • Properties :
    • Lower molecular weight (Cl vs. Br) reduces density compared to TBTNB.
    • Higher vapor pressure (2.22×10⁻⁷ mmHg) and acute toxicity (rat LCLo = 684 mg/m³) .
    • In cocrystals with DADP, TCTNB retains high impact sensitivity, similar to TBTNB, but offers less density enhancement .

1,3,5-Triiodo-2,4,6-trinitrobenzene (TITNB)

  • Structure : Iodine substituents increase molecular weight.
  • Properties :
    • Cocrystals with DADP exhibit significantly reduced sensitivity compared to pure DADP or TBTNB cocrystals, attributed to stronger halogen-peroxide interactions .
    • Iodine’s larger atomic radius may enhance steric effects, altering detonation dynamics.

Table 1: Comparison of Trihalotrinitrobenzenes in Cocrystals with DADP

Property TCTNB Cocrystal TBTNB Cocrystal TITNB Cocrystal
Density Moderate increase Significant increase Moderate increase
Impact Sensitivity High High Low
Oxygen Balance* Improved Improved Improved

*Oxygen balance improvements relative to pure DADP.

Functional Analogs: Nitroaromatic Explosives

2,4,6-Trinitrotoluene (TNT)

  • Structure : Methyl group replaces bromine in TBTNB.
  • Properties :
    • Lower density (1.65 g/cm³) and thermal stability (decomposes at 240°C) compared to TBTNB .
    • TNT’s methyl group reduces oxygen balance, yielding lower detonation velocity (~6,900 m/s) than nitro-rich TBTNB .

1,3,5-Trinitrobenzene (TNB)

  • Structure : Lacks halogen or methyl substituents.
  • Properties: Higher sensitivity due to absence of stabilizing groups (e.g., bromine or amino).

1,3,5-Triamino-2,4,6-trinitrobenzene (TATB)

  • Structure: Amino groups replace bromine in TBTNB.
  • Properties: Exceptional thermal stability (decomposes at 360°C) and low sensitivity, making it a "insensitive high explosive" . Synthesized from TBTNB via ammonolysis, highlighting bromine’s role as a leaving group .

Table 2: Functional Comparison with Nitroaromatic Explosives

Compound Density (g/cm³) Decomposition Temp (°C) Sensitivity Key Application
TBTNB ~2.3 Not reported High Cocrystals, secondary explosive
TNT 1.65 240 Moderate Military explosives
TNB 1.76 290 (deflagration) High Explosive precursor
TATB 1.93 360 Low Insensitive munitions

Toxicity and Environmental Impact

  • TBTNB: Limited toxicity data, but structural analogs like TCTNB are severe eye irritants and induce dyspnea in rats .
  • TNT: Persistent environmental contaminant with documented carcinogenicity .

Research Findings and Implications

  • Cocrystal Engineering : TBTNB’s integration into DADP cocrystals demonstrates halogen-dependent property modulation. Bromine enhances density without mitigating sensitivity, whereas iodine reduces sensitivity via solid-state interactions .
  • Synthetic Utility : TBTNB serves as a precursor for TATB, underscoring its role in deriving thermally stable explosives .
  • Performance Trade-offs: Halogenation improves oxygen balance and density but may compromise safety profiles compared to amino-substituted analogs like TATB.

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